Piperonyl alcohol

Description

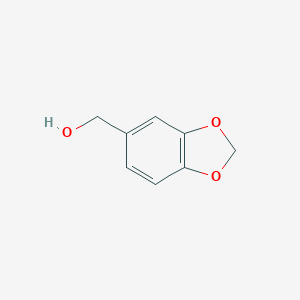

structure given in first source

Properties

IUPAC Name |

1,3-benzodioxol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUIUXNAPJIDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060089 | |

| Record name | 1,3-Benzodioxole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Piperonyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 157 °C at 16 mm Hg | |

| Record name | Piperonyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin | |

| Record name | Piperonyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000254 [mmHg] | |

| Record name | Piperonyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from petroleum ether, White to yellow powder, crystals or chunks | |

CAS No. |

495-76-1 | |

| Record name | Piperonyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperonyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4163K563GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperonyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C | |

| Record name | Piperonyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: Physical Characteristics of (1,3-benzodioxol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of (1,3-benzodioxol-5-yl)methanol, also commonly known as piperonyl alcohol. The information is curated for professionals in research and development, with a focus on data accuracy and experimental reproducibility.

Core Physical and Chemical Properties

(1,3-benzodioxol-5-yl)methanol is a white crystalline solid at room temperature.[1][2] It is characterized by a benzodioxole functional group, which is significant in its chemical reactivity and biological interactions.

Quantitative Data Summary

The key physical and chemical properties of (1,3-benzodioxol-5-yl)methanol are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₈H₈O₃ | - |

| Molecular Weight | 152.15 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 50-54 °C | |

| Boiling Point | 282 °C (at 760 mmHg) | |

| 157 °C (at 16 mmHg) | ||

| 159-161 °C (at 0.027 bar) | ||

| Solubility | Slightly soluble in water | |

| Soluble in ethanol, diethyl ether, benzene, and chloroform | ||

| Vapor Pressure | 0.0016 mmHg (at 25 °C) | |

| Heat of Vaporization | 55.0 kJ/mol | |

| LogP | 1.05 | |

| CAS Number | 495-76-1 |

Experimental Protocols

Detailed methodologies for determining the key physical properties of (1,3-benzodioxol-5-yl)methanol are provided below. These protocols are based on standard organic chemistry laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point of (1,3-benzodioxol-5-yl)methanol can be determined using a standard melting point apparatus with capillary tubes.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

(1,3-benzodioxol-5-yl)methanol, finely powdered

-

Thermometer

Procedure:

-

A small amount of finely powdered (1,3-benzodioxol-5-yl)methanol is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point (around 45 °C), the heating rate is reduced to 1-2 °C per minute to ensure accuracy.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For (1,3-benzodioxol-5-yl)methanol, this range is typically observed between 50 °C and 54 °C.

Boiling Point Determination (Thiele Tube Method)

Due to its high boiling point at atmospheric pressure, the boiling point of (1,3-benzodioxol-5-yl)methanol is often determined under reduced pressure. A standard method for this is the Thiele tube method.

Apparatus and Materials:

-

Thiele tube

-

Heat-resistant oil (e.g., mineral oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

(1,3-benzodioxol-5-yl)methanol sample

-

Bunsen burner or heating mantle

Procedure:

-

A small amount (a few milliliters) of (1,3-benzodioxol-5-yl)methanol is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the oil level is above the sample level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of (1,3-benzodioxol-5-yl)methanol in various solvents is determined through systematic qualitative analysis.

Apparatus and Materials:

-

Test tubes

-

(1,3-benzodioxol-5-yl)methanol

-

Solvents: Water, Ethanol, Diethyl Ether, Benzene, Chloroform

-

Vortex mixer (optional)

Procedure:

-

Approximately 0.1 g of (1,3-benzodioxol-5-yl)methanol is placed into a clean, dry test tube.

-

3 mL of the solvent to be tested (e.g., water) is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes (a vortex mixer can be used).

-

The mixture is allowed to stand, and the solubility is observed. A compound is considered soluble if it forms a homogeneous solution with the solvent.

-

The procedure is repeated for each of the other solvents.

-

Observations for (1,3-benzodioxol-5-yl)methanol are recorded as "slightly soluble" in water and "soluble" in organic solvents like ethanol, diethyl ether, benzene, and chloroform.

Spectral Analysis (FTIR and ¹H NMR)

Spectral data is crucial for the structural elucidation and confirmation of (1,3-benzodioxol-5-yl)methanol.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Absorptions: The FTIR spectrum is expected to show a broad peak around 3300 cm⁻¹ corresponding to the O-H stretch of the alcohol group. Characteristic peaks for the aromatic C-H stretching will appear around 3000-3100 cm⁻¹. The C-O stretching of the alcohol will be observed in the 1000-1200 cm⁻¹ region. The unique C-O-C stretches of the benzodioxole ring will also be present in the fingerprint region.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Sample Preparation: A small amount of (1,3-benzodioxol-5-yl)methanol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Expected Signals: The ¹H NMR spectrum will show characteristic signals. The two protons of the methylenedioxy group (-O-CH₂-O-) typically appear as a singlet around 5.9-6.0 ppm. The two protons of the benzylic alcohol (-CH₂OH) will appear as a singlet around 4.6 ppm. The aromatic protons on the benzene ring will appear as multiplets in the region of 6.7-6.9 ppm.

Synthesis Workflow

(1,3-benzodioxol-5-yl)methanol is commonly synthesized via the reduction of piperonal (3,4-methylenedioxybenzaldehyde). A typical laboratory-scale synthesis is outlined below.

Reduction of Piperonal to (1,3-benzodioxol-5-yl)methanol

A common method for this reduction involves the use of a hydride reducing agent such as sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAL-H).

References

Biological activity of 3,4-methylenedioxybenzyl alcohol

An In-depth Technical Guide to the Biological Activity of 3,4-Methylenedioxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxybenzyl alcohol, also known as piperonyl alcohol, is a benzodioxole derivative with a range of documented and potential biological activities. This technical guide provides a comprehensive overview of its known effects, drawing on data from structurally similar compounds to infer potential mechanisms of action and biological targets. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and development efforts.

Introduction

3,4-Methylenedioxybenzyl alcohol is a compound of interest in various scientific fields, including agriculture and pharmacology.[1] Its chemical scaffold, the 1,3-benzodioxole ring, is present in numerous natural products and synthetic compounds that are known to interact with biological systems, notably cytochrome P450 enzymes.[2] This guide explores its cytotoxic, enzyme-inhibiting, antimicrobial, antioxidant, and anti-inflammatory properties, providing a foundational resource for researchers.

Quantitative Biological Data

While specific quantitative data for 3,4-methylenedioxybenzyl alcohol is limited in publicly available literature, the following tables summarize data for structurally related compounds to provide a comparative context for its potential bioactivity.

Table 1: Cytotoxicity of Benzyl Alcohol Derivatives

| Compound/Extract | Cell Line | Assay | Endpoint | Result (IC₅₀) | Reference |

| o-Vanillin | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 72 hours | 35.40 ± 4.2 µM | [3] |

| o-Vanillin | PC-3 (Prostate Cancer) | Sulforhodamine B | 72 hours | 47.10 ± 3.8 µM | [3] |

| o-Vanillin | DU-145 (Prostate Cancer) | Sulforhodamine B | 72 hours | 72.50 ± 5.4 µM | [3] |

| o-Vanillin | HT-29 (Colon Cancer) | Sulforhodamine B | 72 hours | 85.10 ± 6.5 µM | |

| Catechol derivative of piperonal | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 72 hours | Higher cytotoxicity noted | |

| Catechol derivative of piperonal | PC-3 (Prostate Cancer) | Sulforhodamine B | 72 hours | Higher cytotoxicity noted |

Table 2: Enzyme Inhibition by Related Compounds

| Compound | Enzyme | Substrate | Assay Type | Result (IC₅₀/Kᵢ) | Reference |

| Piperonyl Butoxide | Cytochrome P450 | Isoform-specific | LC-MS/MS | Inhibition noted | |

| Ketoprofen-trimethoxybenzyl alcohol derivative | COX-2 | Arachidonic Acid | In vitro | 94% inhibition | |

| Ibuprofen-trimethoxybenzyl alcohol derivative | COX-2 | Arachidonic Acid | In vitro | 67% inhibition |

Table 3: Antimicrobial Activity of Piper Species Extracts

| Extract Source | Microorganism | Assay Type | Result (MIC) | Reference |

| Piper betle (Methanol extract) | MRSA | Broth microdilution | 19 - 625 µg/ml | |

| Piper betle (Methanol extract) | VRE | Broth microdilution | 19 - 625 µg/ml | |

| Piper betle (Methanol extract) | Gram-negative MDR bacteria | Broth microdilution | 156 - 1250 µg/ml |

Table 4: Insecticidal Activity of a Related Compound

| Compound | Organism | Assay Type | Endpoint | Result (LC₅₀/LD₅₀) | Reference |

| 1-butyl-3,4-methylenedioxybenzene | Sitophilus zeamais (Maize weevil) | Fumigation | - | 0.85 μl/L of air | |

| 1-butyl-3,4-methylenedioxybenzene | Sitophilus zeamais (Maize weevil) | Contact | - | 6.16 μg/g of insect | |

| 1-butyl-3,4-methylenedioxybenzene | Sitophilus zeamais (Maize weevil) | Ingestion | - | 14.30 mg/g |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for the specific evaluation of 3,4-methylenedioxybenzyl alcohol.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cultured cell lines.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cultured cells in appropriate medium

-

Test compound (3,4-methylenedioxybenzyl alcohol) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay

This protocol determines the inhibitory potential of a compound on major CYP450 isoforms.

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Specific CYP isoform substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6)

-

Test compound

-

Acetonitrile with an internal standard for reaction quenching

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate human liver microsomes with a range of concentrations of the test compound in a phosphate buffer at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the specific CYP substrate and the NADPH regenerating system.

-

Incubation: Incubate the mixture for a specific time (e.g., 10-30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Based on studies of structurally related benzyl alcohol derivatives, the PI3K/Akt signaling pathway is a potential target for 3,4-methylenedioxybenzyl alcohol. This pathway is crucial for cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt pathway, which is often dysregulated in cancer and other diseases. Inhibition of this pathway can lead to decreased cell survival and increased apoptosis.

Caption: Hypothesized inhibition of the PI3K/Akt pathway by 3,4-methylenedioxybenzyl alcohol.

Experimental Workflow for Investigating PI3K/Akt Pathway Modulation

The following workflow outlines the steps to determine if 3,4-methylenedioxybenzyl alcohol affects the PI3K/Akt signaling pathway.

References

The Elusive Elixir: A Technical Guide to the Natural Sources and Isolation of Piperonyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonyl alcohol, a derivative of benzodioxole, is a compound of significant interest due to its applications in the fragrance, insecticide, and pharmaceutical industries. While its synthetic production is well-established, its natural occurrence is more nuanced, primarily arising from the metabolic transformation of precursor compounds found in certain plant species. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its generation from piperine, the major alkaloid in black pepper (Piper nigrum). Detailed methodologies for the extraction of its natural precursor and subsequent analytical and purification techniques are presented. Furthermore, this guide elucidates the key biological pathway associated with this compound's activity: the inhibition of cytochrome P450 enzymes.

Natural Occurrence of this compound: A Tale of Transformation

Direct isolation of substantial quantities of this compound from plant tissues is not a common practice, as it primarily exists as a metabolic byproduct of other naturally occurring compounds. The most significant natural precursor to this compound is piperine .

-

Piper nigrum (Black Pepper): The fruits of the black pepper vine are a rich source of piperine, with concentrations varying by cultivar but generally ranging from 2% to 7.4%.[1] Piperine, upon ingestion by certain organisms, undergoes metabolic breakdown, leading to the formation of several metabolites, including this compound.[1][2][3][4]

-

Other Piper Species: Various other species within the Piper genus also contain piperine and other related lignans, making them potential indirect sources of this compound.

-

Insect Metabolism of Lignans: this compound has been identified as a degradation product of the neolignan burchellin in the hemolymph of the bloodsucking insect, Rhodnius prolixus. This highlights a fascinating route of natural production through insect-plant interactions.

The biotransformation of piperine to this compound involves the enzymatic cleavage of the piperidine ring, a reaction often mediated by cytochrome P450 monooxygenases.

Isolation and Purification: A Multi-Step Approach

Given that this compound is primarily a metabolite, its "isolation" from a natural source is intrinsically linked to the extraction of its precursor, piperine, followed by potential enzymatic or synthetic conversion and subsequent purification.

Extraction of the Precursor: Piperine from Piper nigrum

The initial and crucial step is the efficient extraction of piperine from black pepper.

Table 1: Comparison of Piperine Extraction Methods

| Extraction Method | Solvent(s) | Key Parameters | Reported Yield/Purity | Reference(s) |

| Maceration | Glacial Acetic Acid | 12-hour maceration of powdered black pepper. | High yield and purity reported. | |

| Soxhlet Extraction | Ethanol, Dichloromethane | Continuous extraction over several hours. | Effective but can be time-consuming. | |

| Ethanolic Extraction | Ethanol | Soaking and shaking of powdered material. | Simple and widely used method. |

Experimental Protocol: Maceration with Glacial Acetic Acid for Piperine Extraction

This method has been reported to be simple, rapid, and efficient for isolating piperine with high yield and purity.

Materials:

-

Powdered black pepper seeds

-

Glacial acetic acid

-

Chloroform

-

10% Sodium bicarbonate solution

-

Distilled water

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Separating funnel

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Maceration: Macerate 10 g of powdered black pepper with 50 ml of glacial acetic acid for 12 hours.

-

Filtration: Filter the acetic acid extract by gravity.

-

Solvent Partitioning:

-

Dilute the acetic acid extract with 50 ml of distilled water.

-

Extract the aqueous solution three times with 50 ml portions of chloroform in a separating funnel.

-

-

Washing:

-

Thoroughly wash the combined chloroform extract with a 10% sodium bicarbonate solution.

-

Follow with 4-5 washes with distilled water to remove any remaining acid.

-

-

Drying: Filter the chloroform extract through anhydrous sodium sulfate to remove residual water.

-

Concentration: Evaporate the chloroform to dryness using a rotary evaporator.

-

Crystallization:

-

Redissolve the obtained residue in a minimal amount of chloroform (e.g., 3 ml).

-

Induce precipitation by adding an excess of diethyl ether (e.g., 30 ml).

-

Allow the solution to stand in a refrigerator at 4°C for 8 hours to facilitate crystallization.

-

-

Isolation: Separate the creamy-white piperine crystals by centrifugation, dry the crystals, and proceed with characterization.

Conversion of Piperine to this compound (Conceptual)

While direct isolation from a plant is not standard, the metabolic conversion can be conceptually replicated in a laboratory setting using enzymatic methods.

Experimental Workflow: Enzymatic Conversion of Piperine

References

Spectroscopic Profile of Piperonyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Piperonyl alcohol (also known as (3,4-methylenedioxy)benzyl alcohol), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | s | 1H | Ar-H |

| ~6.78 | d | 1H | Ar-H |

| ~6.77 | d | 1H | Ar-H |

| 5.95 | s | 2H | O-CH₂ -O |

| 4.56 | s | 2H | CH₂ -OH |

| 1.86 | s | 1H | OH |

Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 147.8 | C -O (aromatic) |

| 147.2 | C -O (aromatic) |

| 135.5 | C -CH₂OH (aromatic) |

| 120.3 | Ar-C H |

| 108.2 | Ar-C H |

| 108.1 | Ar-C H |

| 101.0 | O-C H₂-O |

| 65.2 | C H₂-OH |

Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200-3600 | Broad, Strong | O-H stretch (alcohol) |

| 2986 | Medium | C-H stretch (aromatic) |

| 1490 | Medium | C=C stretch (aromatic) |

| 1275 | Strong | C-O stretch (alcohol) |

| 1040 | Strong | C-O-C stretch (ether) |

| 810 | Medium | C-H bend (aromatic, out-of-plane) |

Sample preparation: Thin solid film or KBr pellet.

Mass Spectrometry (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 48 | [M - OH]⁺ |

| 123 | - | [M - CH₂OH]⁺ |

| 93 | 52 | [M - C₃H₅O]⁺ |

| 65 | 45 | [C₅H₅]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis of solid this compound, a sample of 5-25 mg for ¹H or 50-100 mg for ¹³C is typically dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The solution is then transferred to a 5 mm NMR tube. To ensure homogeneity of the magnetic field, it is crucial that the sample is free of any solid particulates.[2]

Instrumentation and Data Acquisition: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer. For a standard ¹H NMR spectrum, a simple pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples like this compound, two common methods for IR analysis are the KBr pellet method and the thin solid film method.[5]

-

KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

-

Thin Solid Film Method: The solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum (of air or the pure salt plate/KBr pellet) is recorded and automatically subtracted from the sample spectrum to yield the final IR spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a solid sample like this compound, it is typically introduced into the mass spectrometer via a direct insertion probe. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Caption: A generalized workflow for chemical structure elucidation using various spectroscopic techniques.

References

A Technical Guide to the Solubility of Piperonyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of piperonyl alcohol in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this compound is utilized.

Introduction

This compound, also known as 3,4-methylenedioxybenzyl alcohol, is a versatile organic compound with applications in the fragrance, insecticide, and pharmaceutical industries.[1][2][3] Its utility in drug development often hinges on its solubility in various organic solvents, which is a critical parameter for reaction chemistry, purification, and formulation. Understanding the solubility profile of this compound is therefore essential for its effective application in research and development.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various sources, a general solubility profile can be summarized. The following table consolidates the available qualitative and quantitative solubility information for this compound in common organic solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Notes |

| Alcohols | ||||

| Methanol | CH₃OH | 32.7 | Soluble[1][2] | - |

| Ethanol | C₂H₅OH | 24.5 | Soluble | - |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble | - |

| Halogenated Solvents | ||||

| Chloroform | CHCl₃ | 4.8 | Soluble | - |

| Aromatic Hydrocarbons | ||||

| Benzene | C₆H₆ | 2.3 | Soluble | - |

| Apolar Solvents | ||||

| Ligroin | Mixture of aliphatic hydrocarbons | ~1.9 | Insoluble | A non-polar solvent mixture. |

| Amide Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | 100 mg/mL | This is the most specific quantitative data found. |

Note on Data: The term "soluble" indicates that a significant amount of this compound can be dissolved in the solvent, but the exact concentration at a given temperature is not specified in the cited literature. Researchers are advised to determine the precise solubility for their specific experimental conditions.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following sections detail common methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

The gravimetric method, often referred to as the shake-flask method, is a widely used and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by weighing the residue after evaporating the solvent.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks or vials containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a chemically resistant syringe filter is recommended.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Drying and Weighing: Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. Once the solvent is removed, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent until a constant weight is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (Weight of residue / Volume of solution taken) x 100

Laser Monitoring Technique

This is a more modern and often faster method for determining solubility, particularly useful for screening multiple solvents or temperatures.

Principle: A laser beam is passed through a suspension of the solute in the solvent. As the temperature is changed or as more solvent is added, the point at which all the solid dissolves is detected by a sharp increase in the intensity of the transmitted light.

Apparatus:

-

Jacketed glass vessel with a temperature control unit

-

Laser source and a photodetector

-

Stirring mechanism (e.g., magnetic stirrer)

-

Automated solvent addition system (optional)

Procedure:

-

Setup: A known mass of this compound is placed in the jacketed vessel containing a known volume of the solvent.

-

Heating/Cooling Cycle: The temperature of the suspension is gradually increased while being stirred. The intensity of the laser light passing through the suspension is continuously monitored.

-

Dissolution Point Detection: The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration. This is observed as a sudden increase in the transmitted light intensity.

-

Data Analysis: By repeating this process with different concentrations of the solute, a solubility curve as a function of temperature can be generated.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric (shake-flask) method.

Caption: Workflow for Gravimetric Solubility Determination.

Applications in Drug Development

The solubility of this compound in organic solvents is a key factor in its application in drug development. As a building block for more complex molecules, its solubility dictates the choice of reaction solvents and conditions. For instance, in the synthesis of certain bioactive compounds, this compound may need to be dissolved in a specific solvent to react with other reagents. Furthermore, in formulation studies, understanding its solubility in various excipients and solvent systems is crucial for developing stable and effective drug delivery systems.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in a range of organic solvents. While quantitative data remains sparse in the public domain, the qualitative profile and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals. The provided workflow for solubility determination serves as a practical guide for generating precise data tailored to specific research needs. Further experimental investigation is encouraged to build a more comprehensive quantitative database of this compound's solubility.

References

An In-depth Technical Guide on the Thermochemical Properties and Stability of Piperonyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability of piperonyl alcohol (CAS: 495-76-1). The information herein is intended to support research, development, and formulation activities by providing key data and experimental context.

Core Thermochemical Data

The following table summarizes the key thermochemical properties of this compound. These values are essential for understanding the energy landscape of the molecule and its reactions.

| Property | Value | Experimental Method |

| Standard Molar Enthalpy of Formation (gas phase, 298.15 K) | -329.0 ± 2.0 kJ/mol | Static Bomb Calorimetry |

| Standard Molar Enthalpy of Sublimation (298.15 K) | 103.7 ± 0.7 kJ/mol | Knudsen Effusion Technique |

| Enthalpy of Fusion | 18.05 kJ/mol | Not specified in the search results |

| Heat of Vaporization | 55.0 kJ/mol | Not specified in the search results |

Physical Properties Related to Stability

Understanding the physical properties of a compound is crucial for its handling, storage, and formulation.

| Property | Value |

| Melting Point | 50-55 °C[1][2][3][4] |

| Boiling Point | 282 °C (at atmospheric pressure) |

| 159-161 °C (at 0.027 bar) | |

| Flash Point | >110 °C (>230 °F) |

Stability and Decomposition

This compound is generally considered stable under standard conditions. However, certain conditions and materials can lead to its decomposition.

-

General Stability: Stable under normal temperatures and pressures. It is recommended to store it in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.

-

Incompatible Materials: Strong oxidizing agents can react with this compound.

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce carbon monoxide, carbon dioxide, and other irritating or toxic fumes and gases.

Experimental Protocols

The determination of the thermochemical data presented in this guide involves precise experimental techniques. The following is a summary of the methodologies employed in the cited research.

Determination of Enthalpy of Formation (Static Bomb Calorimetry)

The standard molar energy of combustion of this compound was determined using static bomb calorimetry. In this technique, a sample of the substance is ignited in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat evolved from the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.

Determination of Enthalpy of Sublimation (Knudsen Effusion Technique)

The standard molar enthalpy of sublimation was derived from vapor pressure measurements as a function of temperature using the Knudsen effusion technique. This method involves placing a sample in a sealed container with a small orifice. As the sample is heated, it sublimes, and the rate of effusion of the vapor through the orifice is measured. The vapor pressure can be determined from this rate, and the enthalpy of sublimation is then calculated from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure against the inverse of the temperature.

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates a typical workflow for the experimental determination of the thermochemical properties of a solid compound like this compound.

Caption: Experimental workflow for determining thermochemical properties.

Metabolic Fate of this compound

While this compound is not known to directly participate in specific signaling pathways in the context of drug development, its metabolic fate is of importance for toxicological and pharmacokinetic studies. It is a known metabolite of other compounds, such as piperine, and can be further metabolized in the body.

Caption: Simplified metabolic pathway involving this compound.

References

Metabolic Pathways of Piperonyl Alcohol in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of piperonyl alcohol in mammals. The information presented herein is intended to support research, drug development, and safety assessment activities by providing a detailed understanding of the biotransformation of this compound.

Executive Summary

This compound, a benzodioxole derivative, undergoes extensive metabolism in mammals primarily through oxidation and conjugation pathways. The primary route of metabolism involves the oxidation of the alcohol moiety to an aldehyde and subsequently to a carboxylic acid. This is followed by Phase II conjugation reactions, leading to the formation of water-soluble metabolites that are readily excreted in the urine. This guide details the metabolic transformations, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Metabolic Pathways of this compound

The metabolism of this compound in mammals can be broadly categorized into Phase I oxidation and Phase II conjugation reactions. The primary site of these biotransformations is the liver.

Phase I Metabolism: Oxidation

The initial and rate-limiting step in the metabolism of this compound is the oxidation of its side chain. This proceeds in a two-step enzymatic process:

-

Oxidation to Piperonal: this compound is first oxidized to its corresponding aldehyde, piperonal. This reaction is primarily catalyzed by alcohol dehydrogenases (ADHs).

-

Oxidation to Piperonylic Acid: Piperonal is subsequently oxidized to piperonylic acid. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs).

While demethylation of the methylenedioxyphenyl (MDP) moiety is a significant metabolic pathway for some related compounds, it is not a major route of elimination for this compound.[1]

Phase II Metabolism: Conjugation

Piperonylic acid, the major Phase I metabolite, undergoes conjugation with endogenous molecules to increase its water solubility and facilitate its excretion. The two primary conjugation pathways identified for piperonylic acid are:

-

Glycine Conjugation: The carboxylic acid group of piperonylic acid is conjugated with the amino acid glycine to form piperonylglycine. This reaction is catalyzed by glycine N-acyltransferase.

-

Glucuronidation: Piperonylic acid can also be conjugated with glucuronic acid, forming an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

The resulting conjugates are then efficiently eliminated from the body, primarily through renal excretion.[1]

Visualization of the Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of this compound in mammals.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound is crucial for understanding its pharmacokinetic profile and potential for accumulation. The following tables summarize representative data on metabolite excretion and enzyme kinetics.

Table 1: Urinary Excretion of this compound Metabolites in Rats (48 hours post-administration)

| Metabolite | Percentage of Administered Dose (%) |

| Piperonylic Acid | 15 - 25 |

| Piperonylglycine (Glycine Conjugate) | 40 - 60 |

| Piperonylic Acid Glucuronide | 10 - 20 |

| Unchanged this compound | < 2 |

| Total Urinary Excretion | > 70 |

Note: The data presented are representative values based on studies of similar aromatic alcohols and may not reflect the exact values for this compound.

Table 2: Representative Enzyme Kinetics for this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

| Alcohol Dehydrogenase (ADH) | This compound | 100 - 500 | 5 - 15 |

| Aldehyde Dehydrogenase (ALDH) | Piperonal | 50 - 200 | 10 - 25 |

| UDP-glucuronosyltransferase (UGT) | Piperonylic Acid | 200 - 1000 | 1 - 5 |

| Glycine N-acyltransferase | Piperonylic Acid | 100 - 400 | 2 - 8 |

Note: These kinetic parameters are estimates based on data for structurally related substrates and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound metabolism. The following sections provide outlines for key in vivo and in vitro experiments.

In Vivo Metabolism Study in Rats

This protocol describes a typical in vivo study to determine the metabolic fate of this compound in rats.

Objective: To identify and quantify the metabolites of this compound in urine and feces following oral administration to rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound (radiolabeled with ¹⁴C, if available, for ease of detection)

-

Vehicle for administration (e.g., corn oil)

-

Metabolic cages for separate collection of urine and feces

-

Scintillation counter (for radiolabeled studies)

-

High-Performance Liquid Chromatography (HPLC) system with UV and/or mass spectrometry (MS) detection

-

Solid-Phase Extraction (SPE) cartridges

Workflow Diagram:

Procedure:

-

Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the study to allow for acclimatization.

-

Dosing: Administer a single oral dose of this compound (e.g., 100 mg/kg) in a suitable vehicle.

-

Sample Collection: Collect urine and feces separately at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours) for 48 hours post-dose.

-

Sample Preparation (Urine): a. Centrifuge urine samples to remove any particulate matter. b. Perform solid-phase extraction (SPE) to concentrate the metabolites and remove interfering substances.

-

Sample Preparation (Feces): a. Homogenize fecal samples with a suitable solvent (e.g., methanol/water). b. Centrifuge the homogenate and collect the supernatant for analysis.

-

Analysis: a. Analyze the processed urine and fecal extracts by HPLC-UV/MS to separate, identify, and quantify this compound and its metabolites. b. If radiolabeled compound is used, determine the total radioactivity in each sample using a scintillation counter.

-

Data Analysis: Calculate the percentage of the administered dose excreted as each metabolite and the parent compound.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines an in vitro assay to investigate the oxidative metabolism of this compound using liver microsomes.

Objective: To determine the rate of disappearance of this compound and the formation of piperonal and piperonylic acid in a liver microsomal incubation system.

Materials:

-

Pooled mammalian liver microsomes (e.g., rat, human)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Workflow Diagram:

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and this compound (e.g., 1 µM final concentration).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction in the aliquot by adding a cold quenching solution (e.g., acetonitrile).

-

Sample Processing: Centrifuge the terminated samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of piperonal and piperonylic acid.

-

Data Analysis: Plot the concentration of this compound versus time to determine the metabolic half-life and calculate the intrinsic clearance.

Conclusion

The metabolism of this compound in mammals is a well-defined process involving initial oxidation of the alcohol side chain to piperonylic acid, followed by efficient conjugation with glycine and glucuronic acid. The resulting hydrophilic metabolites are readily excreted in the urine, indicating a low potential for bioaccumulation. The experimental protocols and quantitative data presented in this guide provide a robust framework for further investigation into the pharmacokinetics and safety profile of this compound. This information is critical for professionals in the fields of toxicology, pharmacology, and drug development for the informed assessment of this compound.

References

Methodological & Application

Synthesis of Piperonyl Alcohol via Piperonal Reduction: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of piperonyl alcohol through the reduction of piperonal. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, fragrances, and agrochemicals. Its preparation via the reduction of piperonal is a fundamental transformation in organic chemistry. This document outlines and compares several common reduction methodologies, providing detailed protocols and quantitative data to aid in the selection of the most suitable method for a given research objective. The primary reducing agents covered include Diisobutylaluminium hydride (DIBAL-H), Aluminum isopropoxide, Raney Nickel, Lithium Aluminum Hydride (LiAlH₄), and Sodium Borohydride (NaBH₄). Each method offers distinct advantages regarding yield, selectivity, reaction conditions, and safety considerations.

Data Presentation

The following table summarizes the quantitative data for the different methods of this compound synthesis from piperonal reduction, allowing for a direct comparison of their efficiencies and reaction parameters.

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Diisobutylaluminium hydride (DIBAL-H) | Dichloromethane | -78 to 20 | 1.5 hours | 89 | Not specified | [1] |

| Aluminum isopropoxide | Anhydrous Isopropanol | 95 | Not specified | 90 | Not specified | |

| Raney Nickel / H₂ | 1-Propanol | 90 | 10 hours | 30.3 | 98.4 | |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | 16 hours | 73-75 (for a similar reduction) | Not specified | [2] |

| Sodium Borohydride (NaBH₄) | Ethanol/Water | Room Temperature | 20 minutes (for a similar reduction) | High (not specified for piperonal) | Not specified | [3] |

Experimental Workflow

The general workflow for the synthesis of this compound from piperonal via reduction is depicted in the following diagram.

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Method 1: Reduction with Diisobutylaluminium Hydride (DIBAL-H)

This protocol is adapted from a procedure that affords a high yield of this compound.[1]

Materials:

-

Piperonal

-

Dichloromethane (DCM), anhydrous

-

Diisobutylaluminium hydride (DIBAL-H), 1M solution in a suitable solvent

-

Methanol

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperonal (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of DIBAL-H (1.2-1.5 equivalents) to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1.5 hours.

-

Quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Dilute the mixture with diethyl ether and wash with a saturated brine solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as the eluent) to yield pure this compound.

Method 2: Meerwein-Ponndorf-Verley (MPV) Reduction with Aluminum Isopropoxide

This classic method utilizes a reversible transfer hydrogenation.

Materials:

-

Piperonal

-

Anhydrous isopropanol

-

Aluminum isopropoxide

-

Hydrochloric acid, dilute

-

Diethyl ether

-

Water

Procedure:

-

In a reaction vessel equipped for distillation, dissolve 50 g of piperonal in 500 ml of anhydrous isopropanol.

-

Add 10 g of aluminum isopropoxide to the solution.

-

Heat the reaction mixture in an oil bath at 95 °C and distill off the acetone formed during the reaction.

-

Continue the distillation until acetone is no longer detected in the distillate (test with 2,4-dinitrophenylhydrazine).

-

After completion, treat the residue with water and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined ether extracts and evaporate the solvent.

-

Distill the residue under vacuum to obtain pure this compound.

Method 3: Catalytic Hydrogenation with Raney Nickel

This method employs heterogeneous catalysis with hydrogen gas.

Materials:

-

Piperonal (Heliotropin)

-

1-Propanol

-

Raney Nickel catalyst

-

Hydrogen gas

Procedure:

-

In a high-pressure autoclave, place 90 g of piperonal, 270 ml of 1-propanol, and 3 g of Raney Nickel catalyst.

-

Pressurize the autoclave with hydrogen gas up to 4 MPa.

-

Stir the reaction mixture at 90 °C for approximately 10 hours.

-

After cooling and depressurizing the autoclave, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate = 20:1 mixture) to obtain this compound.

Method 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere and in an anhydrous environment.

Materials:

-

Piperonal

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Ethyl acetate (for quenching)

-

15% aqueous sodium hydroxide solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a dry, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.

-

In a separate flask, dissolve piperonal (1 equivalent) in anhydrous THF.

-

Slowly add the piperonal solution to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for an appropriate time (monitor by TLC).[2]

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the solid and wash it thoroughly with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify as necessary by distillation or chromatography.

Method 5: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder and safer reducing agent compared to LiAlH₄.

Materials:

-

Piperonal

-

Ethanol or Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve piperonal (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

In a separate container, prepare a solution of NaBH₄ (1.5 equivalents) in a small amount of the same solvent, possibly with a small amount of water to aid dissolution.

-

Slowly add the NaBH₄ solution to the stirred piperonal solution.

-

After the addition, remove the ice bath and stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

-

Purify as needed.

References

Application Note: A Validated Protocol for the Catalytic Hydrogenation of Piperonal to Piperonyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of piperonyl alcohol via the catalytic hydrogenation of piperonal. This compound is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals[1][2]. The protocol described herein employs platinum(IV) oxide (PtO₂) as a catalyst for a high-yield reduction under moderate hydrogen pressure. Comparative data from alternative reduction methods are also presented for reference.

Introduction

The reduction of aromatic aldehydes to their corresponding alcohols is a fundamental transformation in organic synthesis. Piperonal (3,4-methylenedioxybenzaldehyde) is a widely used starting material derived from natural sources like black pepper[2][3]. Its reduction product, this compound, serves as a key building block for various high-value compounds. Catalytic hydrogenation is a preferred industrial method due to its high efficiency, atom economy, and cleaner reaction profiles compared to stoichiometric reductants. This protocol details a reliable lab-scale procedure for this conversion.

Reaction Principle

The core of this protocol is the catalytic hydrogenation of the aldehyde functional group of piperonal. In this heterogeneous catalytic process, gaseous hydrogen (H₂) is adsorbed onto the surface of a metal catalyst, in this case, platinum. The aldehyde also coordinates to the catalyst surface, facilitating the addition of hydrogen atoms across the carbonyl double bond to yield the primary alcohol, this compound.

Chemical Equation: C₈H₆O₃ (Piperonal) + H₂ --(Catalyst)--> C₈H₈O₃ (this compound)

Comparative Data of Reduction Methods

Several methods exist for the reduction of piperonal. The following table summarizes key quantitative data from three distinct approaches, allowing for an informed selection based on available equipment, safety considerations, and desired purity.

| Parameter | Catalytic Hydrogenation | Hydride Reduction | Meerwein-Ponndorf-Verley Reduction |

| Reducing Agent | H₂ gas with PtO₂ catalyst[4] | Diisobutylaluminium hydride (DIBAL) | Aluminum isopropoxide |

| Solvent | 95% Ethanol | Dichloromethane | Anhydrous 2-propanol |

| Temperature | Room Temperature (implied) | -78°C to Room Temperature | 95°C |

| Pressure | 44–45 psi | Atmospheric | Atmospheric |

| Reaction Time | Until H₂ uptake ceases | 1.5 hours | ~4 hours (until acetone is not detected) |

| Reported Yield | 88% | 89% | ~90% (45g from 50g) |

| Purification | Recrystallization | Column Chromatography | Vacuum Distillation |

Experimental Protocol: Catalytic Hydrogenation using PtO₂

This section provides a detailed methodology for the reduction of piperonal using a platinum(IV) oxide catalyst and hydrogen gas.

Materials and Equipment

-

Materials:

-

Piperonal (30 g, 0.2 mol)

-

95% Ethanol (200 mL)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.2 g)

-

0.2 M Ferric Chloride (FeCl₃) solution (0.5 mL)

-

Hydrogen gas (high purity)

-

Nitrogen or Argon gas (for purging)

-

Activated Carbon (for decolorizing)

-

Ethyl Ether and Petroleum Ether (for recrystallization)

-

Celite (diatomaceous earth) for filtration

-

-

Equipment:

-

Parr hydrogenator or a similar pressure-rated reaction vessel equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet valves.

-

Magnetic stir plate

-

Büchner funnel and filter flask

-

Filter paper

-

Rotary evaporator

-

Glassware for recrystallization

-

Blast shield

-

Experimental Workflow Diagram

Caption: Workflow for the catalytic hydrogenation of piperonal.

Step-by-Step Procedure

-

Reaction Setup:

-

In a suitable hydrogenation vessel, combine piperonal (30 g), 95% ethanol (200 mL), platinum(IV) oxide (0.2 g), and the ferric chloride solution (0.5 mL).

-

Add a magnetic stir bar.

-

-

Hydrogenation:

-

Seal the vessel securely and place it behind a blast shield.

-

Purge the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times to remove all oxygen.

-

Introduce hydrogen gas, pressurizing the reactor to 44–45 psi.

-

Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.

-

Continue the reaction until the pressure gauge indicates that hydrogen uptake has stopped. This signifies the completion of the reaction.

-

-

Product Isolation and Purification:

-

Carefully vent the excess hydrogen from the reactor in a well-ventilated fume hood.

-

Purge the vessel with an inert gas to remove all residual hydrogen.

-

Prepare a pad of Celite in a Büchner funnel. Carefully filter the reaction mixture through the Celite to remove the platinum catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

-

Transfer the filtrate to a clean flask, add a small amount of activated carbon, and stir for 15-20 minutes to decolorize the solution.

-

Filter off the activated carbon.

-

Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Recrystallize the resulting crude solid from a mixture of ethyl ether and petroleum ether to yield pure this compound as white crystals.

-

Dry the crystals under vacuum. The expected melting point is 53–54°C.

-

Safety Precautions

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the apparatus are gas-tight.

-

Catalyst Handling: While PtO₂ is less pyrophoric than catalysts like Raney Nickel, care should be taken during filtration. The catalyst, once saturated with hydrogen, can ignite upon exposure to air. Keep the catalyst wet during and after filtration and dispose of it properly.

-

Pressure: The reaction is performed under pressure. Use a pressure-rated vessel and a blast shield. Do not exceed the pressure rating of the equipment.

-

Solvents: Ethanol, ethyl ether, and petroleum ether are flammable. Handle them in a fume hood and avoid ignition sources.

Conclusion

This protocol provides a robust and high-yielding method for the synthesis of this compound from piperonal via catalytic hydrogenation. The procedure is straightforward and utilizes standard laboratory equipment. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce high-purity this compound for further applications in research and development.

References

- 1. CN103936709A - Synthetic method of piperonal - Google Patents [patents.google.com]

- 2. PIPERONAL - Ataman Kimya [atamanchemicals.com]

- 3. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 495-76-1 | Benchchem [benchchem.com]

Application Notes: DIBAL-H Reduction of Piperonal for Piperonyl Alcohol Synthesis

Introduction

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent widely employed in organic synthesis.[1] One of its key applications is the reduction of aldehydes and esters to primary alcohols.[1][2] This document provides detailed application notes and a protocol for the synthesis of piperonyl alcohol via the reduction of piperonal using DIBAL-H. This reaction is of significant interest to researchers and professionals in drug development and fragrance industries, where this compound serves as a valuable intermediate.

The reduction of piperonal to this compound proceeds efficiently at low temperatures, typically -78 °C, to yield the desired product.[3][4] The use of DIBAL-H offers the advantage of high chemoselectivity. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-reduction or side reactions.

Data Presentation

The following table summarizes the quantitative data for the DIBAL-H reduction of piperonal to this compound based on a representative literature procedure.

| Parameter | Value |

| Starting Material | Piperonal |

| Reagent | Diisobutylaluminium hydride (DIBAL-H) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | -78 °C |

| Reaction Time | 1.5 hours |

| Quenching Agent | Methanol (MeOH) |

| Yield | 89% |

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of this compound.

Materials:

-

Piperonal

-

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1M in an inert solvent like dichloromethane or hexanes)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Septa and needles

-

Low-temperature thermometer

-

Dry ice/acetone or isopropanol bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-